molecular formula C7H6BrN3 B1379864 6-bromo-1H-indazol-5-amine CAS No. 1360928-41-1

6-bromo-1H-indazol-5-amine

Cat. No. B1379864
M. Wt: 212.05 g/mol
InChI Key: DKMFIJAMIVLPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1360928-41-1 . It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-1H-indazol-5-amine .


Synthesis Analysis

While specific synthesis methods for “6-bromo-1H-indazol-5-amine” were not found, there are related studies on the synthesis of indazole derivatives . For instance, one study synthesized a series of novel indazole derivatives and evaluated them for anticancer, antiangiogenic, and antioxidant activities .


Molecular Structure Analysis

The InChI code for “6-bromo-1H-indazol-5-amine” is 1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-bromo-1H-indazol-5-amine” is a solid at room temperature . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

“6-bromo-1H-indazol-5-amine” is a compound that can be used in the synthesis of various pharmaceuticals . It’s a part of the indazole class of organic compounds, which are known to have a wide range of biological activities .

Application in Antihypertensive Drugs

Specific Scientific Field

The specific scientific field is Pharmacology .

Summary of the Application

Indazole-containing heterocyclic compounds, such as “6-bromo-1H-indazol-5-amine”, have been used in the development of antihypertensive drugs .

Methods of Application or Experimental Procedures

The compound can be incorporated into a larger molecule with antihypertensive properties during the drug synthesis process .

Results or Outcomes

The resulting drugs can help to lower blood pressure in patients with hypertension .

Application in Anticancer Drugs

Specific Scientific Field

The specific scientific field is Oncology .

Summary of the Application

“6-bromo-1H-indazol-5-amine” has been used in the synthesis of anticancer drugs .

Methods of Application or Experimental Procedures

The compound can be used as a building block in the synthesis of drugs designed to inhibit the growth of cancer cells .

Results or Outcomes

The resulting drugs can help to slow the progression of cancer in patients .

Application in Antidepressant Drugs

Specific Scientific Field

The specific scientific field is Psychopharmacology .

Summary of the Application

Indazole-containing compounds, such as “6-bromo-1H-indazol-5-amine”, have been used in the development of antidepressant drugs .

Methods of Application or Experimental Procedures

The compound can be incorporated into a larger molecule with antidepressant properties during the drug synthesis process .

Results or Outcomes

The resulting drugs can help to alleviate symptoms of depression in patients .

Application in Anti-inflammatory Drugs

Specific Scientific Field

The specific scientific field is Pharmacology .

Summary of the Application

Indazole-containing compounds, such as “6-bromo-1H-indazol-5-amine”, have been used in the development of anti-inflammatory drugs .

Methods of Application or Experimental Procedures

The compound can be incorporated into a larger molecule with anti-inflammatory properties during the drug synthesis process .

Results or Outcomes

The resulting drugs can help to reduce inflammation in patients .

Application in Antibacterial Drugs

Specific Scientific Field

The specific scientific field is Microbiology .

Summary of the Application

“6-bromo-1H-indazol-5-amine” has been used in the synthesis of antibacterial drugs .

Methods of Application or Experimental Procedures

The compound can be used as a building block in the synthesis of drugs designed to inhibit the growth of bacteria .

Results or Outcomes

The resulting drugs can help to treat bacterial infections in patients .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

6-bromo-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFIJAMIVLPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
6-bromo-1H-indazol-5-amine
Reactant of Route 4
Reactant of Route 4
6-bromo-1H-indazol-5-amine
Reactant of Route 5
Reactant of Route 5
6-bromo-1H-indazol-5-amine
Reactant of Route 6
6-bromo-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.